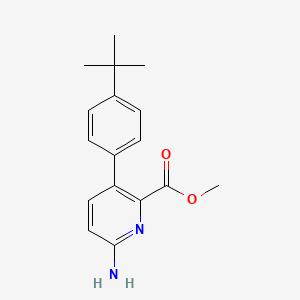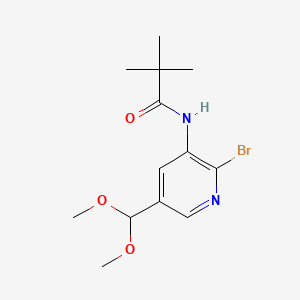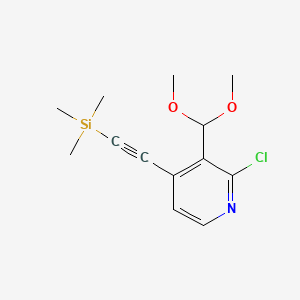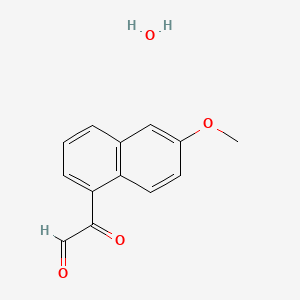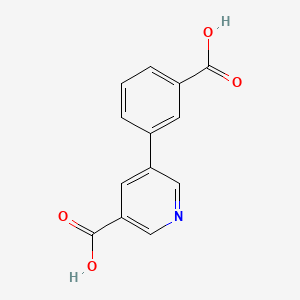
5-(3-Carboxyphenyl)nicotinic acid
Übersicht
Beschreibung
5-(3-Carboxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .
Synthesis Analysis
The synthesis of compounds based on 5-(3-Carboxyphenyl)nicotinic acid has been reported in the literature. For instance, a study described the hydrothermal assembly of a series of coordination polymers using 5-(3-Carboxyphenyl)nicotinic acid as a rigid linker . The resulting coordination polymers exhibited a range of structural variations, from mononuclear to three-dimensional structures .Molecular Structure Analysis
The molecular structure of 5-(3-Carboxyphenyl)nicotinic acid has been analyzed using techniques such as X-ray diffraction . The compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Carboxyphenyl)nicotinic acid include its molecular formula (C13H9NO4) and molecular weight (243.21 g/mol) . Further details about its melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
1. Crystallography
- Application : The compound “5-(3-Carboxyphenyl)nicotinic acid” is used in the study of crystal structures. It’s a V-shaped ligand containing a pyridyl and a phenyl ring with structural flexibility and conformation freedom, which makes it a useful bridge to construct coordination polymers .
- Method : A mixture of the compound (0.026 g, 0.1 mmol) and 10 ml distilled water in a 25 ml Teflon-lined autoclave was kept under autogenous pressure at 413 K for 4 days. After cooling to room temperature at a rate of 5 K h −1, yellow block crystals suitable for X-ray diffraction were collected by filtration and washed with distilled water in 40% yield .
- Results : The crystal structure of the compound was successfully determined .
2. Industrial Production
- Application : Nicotinic acid, a naturally occurring pyridine carboxylic acid contained in vitamin PP, is an essential nutrient for humans and animals, and used as an antipelagic agent. It can be made from tryptophan by plants and animals but is usually not completely bioavailable. Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
- Method : On an industrial scale, 90% of Nicotinic Acid (NA) is produced synthetically from 3-methylpyridine or 5-ethyl-2-methylpyridine .
- Results : The global market size for NA was valued at USD 614 million in 2019 .
3. Coordination Compounds
- Application : Six new coordination compounds have been obtained by reactions of the corresponding metal salts and the rigid ligand 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H2cppca) under solvothermal conditions . These compounds have rich structural chemistry ranging from mononuclear to three-dimensional structures .
- Method : The compounds were fully characterized by single-crystal X-ray diffraction, elemental analysis, IR spectroscopy, thermal analysis and powder X-ray diffraction .
- Results : The fluorescent properties of some compounds were investigated in the solid state and in various solvent emulsions, which indicated that they are both highly sensitive fluorescent probes for the acetone molecules . Variable-temperature magnetic susceptibility measurements indicate weak antiferromagnetic interactions between metal centers in some compounds .
4. Luminescent Probes
- Application : A distinctive strategy via postsynthetic modification (PSM) of a novel metal–organic framework [Cu(HCPOC)2]n (Cu1) (H2CPOC = 5-(4′-carboxyphenoxy)nicotinic acid) and terbium ions (Tb3+) for sensing hydrogen sulfide (H2S) is reported .
- Method : The obtained composite Tb3+@Cu1 emits a weak typical Tb3+ ion emission and strong ligand-centred emission .
- Results : H2S, as a strong electron donor, can strongly enhance the luminescence of Tb3+ through its superior affinity for Cu2+ ions . The composite Tb3+@Cu1 was designed as a luminescent turn-on ratiometric probe for H2S detection, showing high sensitivity and selectivity .
5. Green Chemistry
- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . One of the by-products of the process is nitrous oxide, a gas that is difficult to recycle and manage, with a greenhouse effect 300 times stronger than CO2 . A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .
- Method : A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, especially focusing on those methods with potential industrial applications .
- Results : The global market size for NA was valued at USD 614 million in 2019 , and the largest NA producers are Lonza (18,000 t/y) and Vanetta (6000 t/y) .
6. Semiconductor Production
- Application : A similar ligand, 5-(4′-carboxyphenyl)nicotinic acid (H2CPC), was used to synthesize a fascinating structure, [Cu5(CPC)2(HCPC)2(OH−)4]n (Cu2), which was quite similar to that of the famous semiconductor MoS2, with the advantageous support of an organic linker between layers .
- Method : The structure was synthesized using a distinctive strategy via postsynthetic modification (PSM) of a novel metal–organic framework [Cu(HCPOC)2]n (Cu1) (H2CPOC = 5-(4′-carboxyphenoxy)nicotinic acid) and terbium ions (Tb3+) .
- Results : The structure showed a band gap of 2.45 eV .
Safety And Hazards
Zukünftige Richtungen
Research involving 5-(3-Carboxyphenyl)nicotinic acid has focused on its use in the synthesis of coordination polymers . These polymers have potential applications in areas such as gas storage and separation, luminescence, molecular magnetism, catalysis, and more . Future research may continue to explore these applications and potentially discover new ones.
Eigenschaften
IUPAC Name |
5-(3-carboxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZYGPMEZNLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687439 | |
| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)nicotinic acid | |
CAS RN |
1261976-89-9 | |
| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



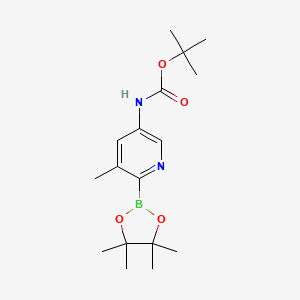
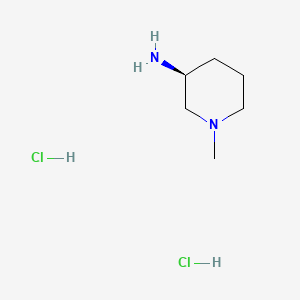
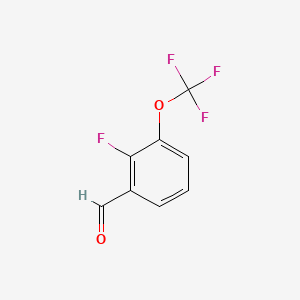
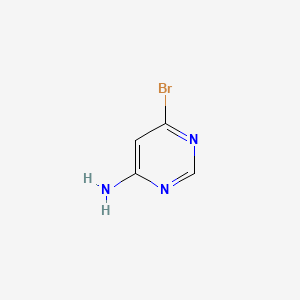
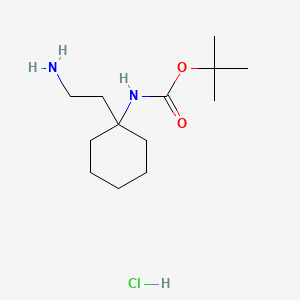
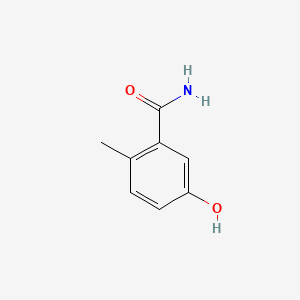
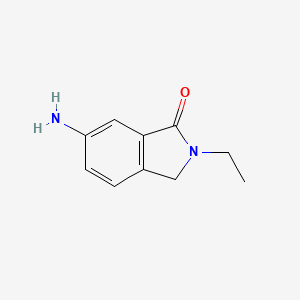
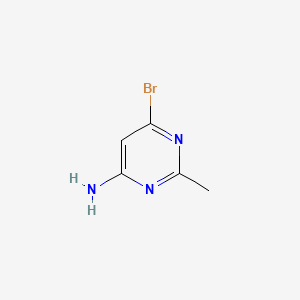
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)
